molecular formula C4H5N5 B14589899 1H-Imidazole, 2-azido-1-methyl- CAS No. 61469-72-5

1H-Imidazole, 2-azido-1-methyl-

Cat. No.: B14589899
CAS No.: 61469-72-5
M. Wt: 123.12 g/mol
InChI Key: IPLUVEPSJFDUEW-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-azido-1-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido-1-methyl- typically involves the azidation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a hydrogen atom on the imidazole ring.

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido-1-methyl- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-azido-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroimidazoles, aminoimidazoles, and various substituted imidazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-azido-1-methyl- involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and catalytic activities .

Comparison with Similar Compounds

  • 1H-Imidazole, 1-methyl-
  • 1H-Imidazole, 2-methyl-
  • 1H-Imidazole, 4,5-dimethyl-

Comparison: 1H-Imidazole, 2-azido-1-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other methyl-substituted imidazoles. The azido group allows for versatile chemical modifications and applications in click chemistry, making it a valuable compound in various research fields .

Properties

CAS No.

61469-72-5

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

IUPAC Name

2-azido-1-methylimidazole

InChI

InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3

InChI Key

IPLUVEPSJFDUEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N=[N+]=[N-]

Origin of Product

United States

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